

A Technical Guide to Chloroacetamido-PEG4-C2-Boc: Suppliers and Purity Standards

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Compound of Interest

Compound Name: Chloroacetamido-PEG4-C2-Boc

Cat. No.: B606652

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Chloroacetamido-PEG4-C2-Boc**, a heterobifunctional linker crucial in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimes (PROTACs). This guide details commercially available sources, their purity standards, and the analytical methodologies required for quality control, ensuring the reproducibility and success of your research and development endeavors.

Overview of Chloroacetamido-PEG4-C2-Boc

Chloroacetamido-PEG4-C2-Boc is a versatile linker that features a chloroacetamide group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The chloroacetamide moiety serves as a reactive handle for covalent modification of thiol groups, commonly found in cysteine residues of proteins. The hydrophilic PEG4 spacer enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate. The Boc-protected amine provides a latent functional group that can be deprotected for further conjugation. This combination of features makes it a valuable tool for constructing complex bioconjugates.

Commercial Suppliers and Purity Specifications

A critical aspect of utilizing **Chloroacetamido-PEG4-C2-Boc** is sourcing high-purity material to ensure the reliability of experimental outcomes. Several chemical suppliers offer this linker, with

purity standards typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Supplier	Stated Purity	Analytical Methods Mentioned	CAS Number
Fluorochem	≥97%	Not specified on product page	1365655-90-8[1]
Chemsrc	Varies by supplier	Not specified on product page	1365655-90-8[2]
Sigma-Aldrich	Not specified on product page	Not specified on product page	1365655-90-8[3]
BroadPharm	≥95% (for similar NHS ester)	NMR, SDS	1353011-95-6 (for similar NHS ester)[4]
MedchemExpress	≥99.84% (for similar Bromo- compound)	HPLC, HNMR, MS	1807521-00-1 (for similar Bromo-compound)[5]
Biotech Hub Africa	Not specified on product page	Not specified on product page	1365655-90-8[6]

Note: Purity and available analytical data can vary between batches and suppliers. It is highly recommended to request a lot-specific Certificate of Analysis (CoA) before purchase.

Quality Control and Purity Determination: Experimental Protocols

Ensuring the purity and structural integrity of **Chloroacetamido-PEG4-C2-Boc** is paramount. The following are detailed methodologies for key analytical techniques used in the quality control of this and similar bifunctional linkers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of **Chloroacetamido-PEG4-C2-Boc** by separating the main compound from any impurities.

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
- **Chloroacetamido-PEG4-C2-Boc** sample

Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Chloroacetamido-PEG4-C2-Boc** in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min

- Injection Volume: 10 µL
- Column Temperature: 25 °C
- UV Detection: 210 nm or 220 nm
- Gradient:

Time (min)	% Mobile Phase B
0	20
20	80
25	80
26	20

| 30 | 20 |

- Data Analysis: The purity is calculated by integrating the peak area of the main compound and dividing it by the total area of all peaks detected in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H NMR spectroscopy is used to confirm the chemical structure of **Chloroacetamido-PEG4-C2-Boc** by identifying the chemical environment of all protons in the molecule.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is influenced by its local electronic environment, providing information about the molecular structure.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or 500 MHz)

Reagents:

- Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6)
- **Chloroacetamido-PEG4-C2-Boc** sample

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the **Chloroacetamido-PEG4-C2-Boc** sample in 0.5-0.7 mL of deuterated solvent in an NMR tube.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis: The resulting spectrum should be consistent with the expected chemical shifts, splitting patterns, and integration values for the protons in **Chloroacetamido-PEG4-C2-Boc**. Key expected signals include those for the Boc group, the PEG chain, the C2 linker, and the chloroacetyl group.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of **Chloroacetamido-PEG4-C2-Boc**.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z and detected.

Instrumentation:

- Mass spectrometer, such as an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) instrument.

Reagents:

- Methanol or acetonitrile, LC-MS grade

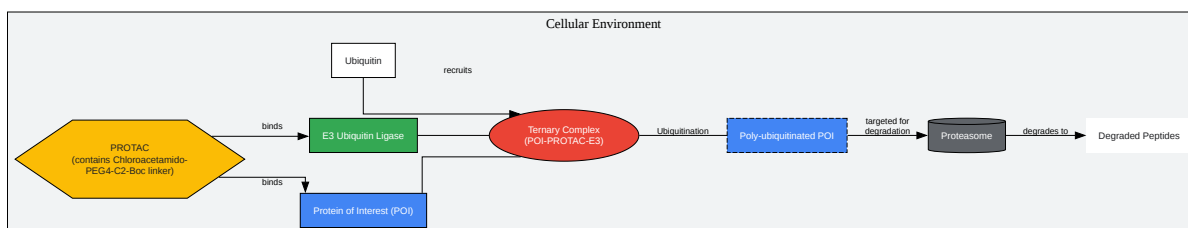
- Formic acid, LC-MS grade
- **Chloroacetamido-PEG4-C2-Boc** sample

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent, often with a small amount of acid like formic acid to promote ionization.
- Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it through an LC system. Acquire the mass spectrum in positive ion mode.
- Data Analysis: The spectrum should show a prominent peak corresponding to the expected molecular weight of **Chloroacetamido-PEG4-C2-Boc** (397.89 g/mol), typically as the protonated molecule $[M+H]^+$ or other adducts (e.g., $[M+Na]^+$).

Signaling Pathways and Experimental Workflows

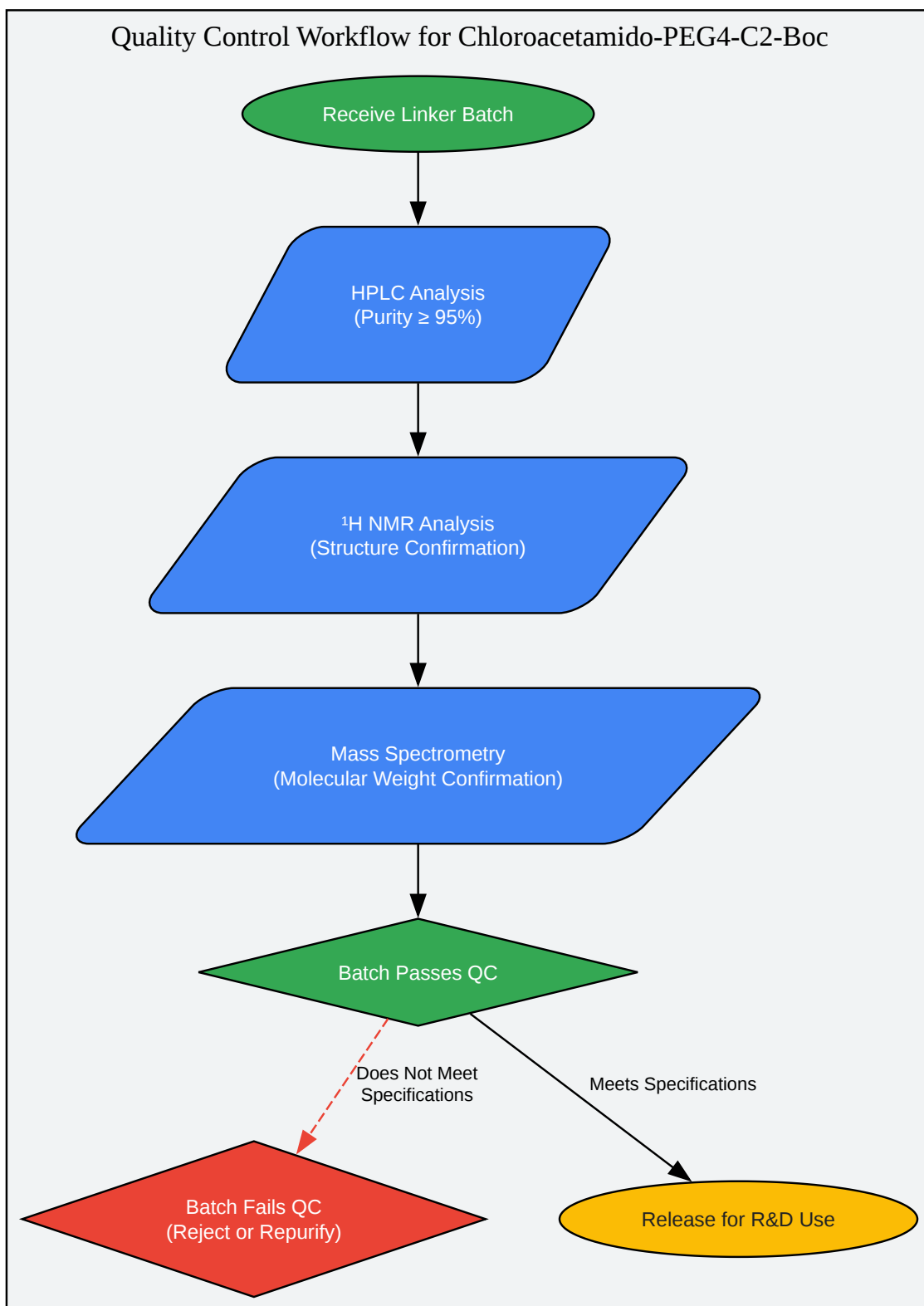
The utility of **Chloroacetamido-PEG4-C2-Boc** is realized in its application in constructing molecules that modulate biological pathways, such as targeted protein degradation using PROTACs.



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Caption: Mechanism of action for a PROTAC utilizing a bifunctional linker.

The quality control of **Chloroacetamido-PEG4-C2-Boc** is a critical step in the overall workflow of developing such bioconjugates.



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Caption: A typical quality control workflow for **Chloroacetamido-PEG4-C2-Boc**.

Conclusion

The selection of a high-purity **Chloroacetamido-PEG4-C2-Boc** linker from a reputable supplier is a foundational step in the successful development of advanced bioconjugates. The implementation of rigorous analytical quality control, including HPLC, NMR, and MS, is essential to verify the identity, purity, and stability of the linker. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to source and qualify this critical reagent, thereby fostering greater consistency and reliability in their scientific pursuits.

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